
Bis(2-bromopropyl) (2-bromopropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-bromopropyl) (2-bromopropyl)phosphonate is an organophosphorus compound characterized by the presence of bromine and phosphonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-bromopropyl) (2-bromopropyl)phosphonate typically involves the reaction of phosphorus trichloride with 2-bromopropanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-bromopropyl) (2-bromopropyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The phosphonate group can undergo oxidation to form phosphates or reduction to form phosphites.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated and solvents such as water, alcohols, or organic solvents being employed .
Major Products Formed
The major products formed from these reactions include substituted phosphonates, phosphates, and phosphites, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Bis(2-bromopropyl) (2-bromopropyl)phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of bis(2-bromopropyl) (2-bromopropyl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to bis(2-bromopropyl) (2-bromopropyl)phosphonate include:
Bis(2,2,2-trifluoroethyl)phosphonate: Known for its use in the synthesis of H-phosphonates.
(3-bromopropyl)phosphonic acid: Another bromine-containing phosphonate with different applications.
Uniqueness
Its ability to undergo various chemical transformations and interact with biological molecules makes it a versatile compound in scientific research and industrial applications .
Propiedades
Número CAS |
24356-31-8 |
|---|---|
Fórmula molecular |
C9H18Br3O3P |
Peso molecular |
444.92 g/mol |
Nombre IUPAC |
2-bromo-1-[2-bromopropoxy(2-bromopropyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C9H18Br3O3P/c1-7(10)4-14-16(13,6-9(3)12)15-5-8(2)11/h7-9H,4-6H2,1-3H3 |
Clave InChI |
DJEGRCLVURAABM-UHFFFAOYSA-N |
SMILES canónico |
CC(COP(=O)(CC(C)Br)OCC(C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


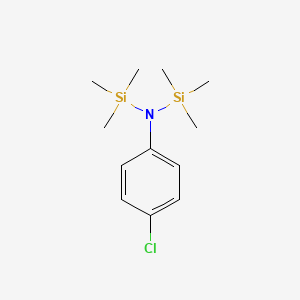
![5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one](/img/structure/B14696963.png)
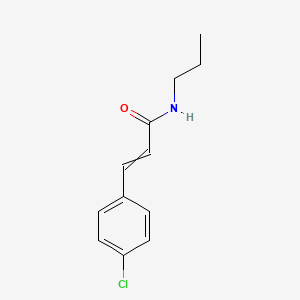
![4,11-Epoxyanthra[2,3-c]furan-1,3-dione](/img/structure/B14696984.png)
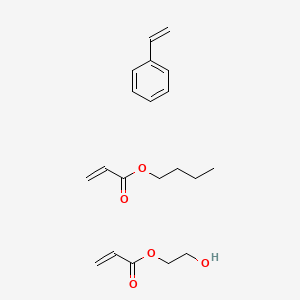


![[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid](/img/structure/B14697004.png)
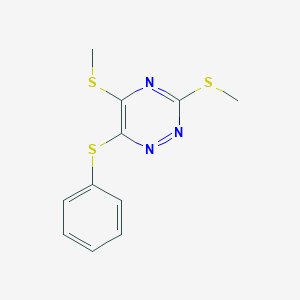

![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
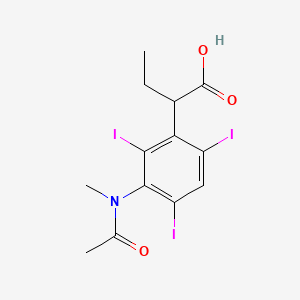
![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)

